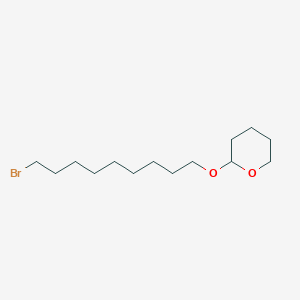

2-(9-Bromononyl-1-oxy)tetrahydropyran

概要

説明

2-(9-Bromononyl-1-oxy)tetrahydropyran is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a tetrahydropyranyl ether group and a bromine atom attached to a nonane chain, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Bromononyl-1-oxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of 9-bromononan-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the THP ether. The reaction is usually carried out in an inert solvent like dichloromethane at ambient temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-(9-Bromononyl-1-oxy)tetrahydropyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The THP ether group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of nonane derivatives.

科学的研究の応用

2-(9-Bromononyl-1-oxy)tetrahydropyran is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(9-Bromononyl-1-oxy)tetrahydropyran involves its ability to act as a protecting group for hydroxyl functionalities. The THP group can be selectively introduced and removed under mild conditions, allowing for the manipulation of complex molecules without affecting other functional groups. This property makes it valuable in multi-step organic synthesis .

類似化合物との比較

Tetrahydropyranyl ethers: Commonly used as protecting groups for alcohols.

Bromoalkanes: Used as intermediates in organic synthesis.

Uniqueness: 2-(9-Bromononyl-1-oxy)tetrahydropyran combines the protective properties of THP ethers with the reactivity of bromoalkanes, making it a unique and valuable compound in synthetic chemistry. Its ability to undergo a variety of reactions while maintaining stability under different conditions sets it apart from other similar compounds .

生物活性

2-(9-Bromononyl-1-oxy)tetrahydropyran is a compound whose biological activities have drawn attention in recent research due to its potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated nonyl chain attached to a tetrahydropyran ring. The molecular formula is C_{14}H_{27}BrO, and it has a molecular weight of 293.27 g/mol. Its unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cellular Effects : It has been observed to affect cell viability and proliferation in various cell lines, indicating its potential as an anti-cancer agent.

In Vitro Studies

Recent studies have investigated the effects of this compound on different cell lines:

These findings indicate that the compound may possess anti-cancer properties, particularly in neuroblastoma and breast cancer models.

Pharmacological Applications

The potential applications of this compound include:

- Neurodegenerative Diseases : Given its effects on neuroblastoma cells, there is interest in exploring its utility in treating neurodegenerative diseases by targeting neuronal pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

A notable case study highlighted the use of this compound in a therapeutic context:

- Neuroprotective Effects : In an experimental model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuronal death. This suggests that it may enhance synaptic plasticity and neuronal resilience against toxic insults.

特性

IUPAC Name |

2-(9-bromononoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEZIRZMJBUPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449385 | |

| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55695-90-4 | |

| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。